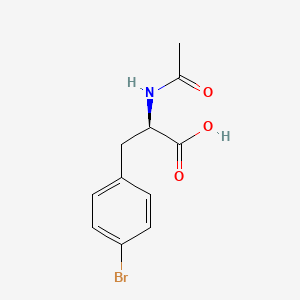
Ac-D-Phe(4-Br)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-D-Phe(4-Br)-OH, also known as N-acetyl-D-4-bromophenylalanine, is a synthetic amino acid derivative. It is characterized by the presence of a bromine atom at the para position of the phenyl ring, which can significantly alter its chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-D-4-bromophenylalanine typically involves the bromination of N-acetyl-D-phenylalanine. The process can be summarized as follows:
Starting Material: N-acetyl-D-phenylalanine.
Bromination: The phenyl ring is brominated using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-acetyl-D-4-bromophenylalanine may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-D-4-bromophenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups on the phenyl ring.
Coupling Reactions: It can participate in peptide coupling reactions to form larger peptide chains.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the bromine atom.
Oxidation: Products with oxidized functional groups on the phenyl ring.
Reduction: Reduced forms of the compound with modified functional groups.
Applications De Recherche Scientifique
Chemistry
N-acetyl-D-4-bromophenylalanine is used as a building block in the synthesis of complex peptides and proteins
Biology
In biological research, this compound can be used to study the effects of brominated amino acids on protein function and stability. It can also serve as a probe in biochemical assays.
Medicine
N-acetyl-D-4-bromophenylalanine has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its brominated phenyl ring can enhance binding affinity and specificity to target proteins.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of N-acetyl-D-4-bromophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance binding interactions through halogen bonding, which can increase the compound’s affinity and specificity for its target. The acetyl group can also influence the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-D-phenylalanine: The non-brominated analog of N-acetyl-D-4-bromophenylalanine.
N-acetyl-L-4-bromophenylalanine: The L-enantiomer of the compound.
4-bromophenylalanine: The non-acetylated form of the compound.
Uniqueness
N-acetyl-D-4-bromophenylalanine is unique due to the presence of the bromine atom at the para position of the phenyl ring, which can significantly alter its chemical and biological properties. This modification can enhance its reactivity and binding interactions, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12BrNO3 |
|---|---|
Poids moléculaire |
286.12 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(4-bromophenyl)propanoic acid |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
Clé InChI |
LDCUXIARELPUCD-SNVBAGLBSA-N |
SMILES isomérique |
CC(=O)N[C@H](CC1=CC=C(C=C1)Br)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione](/img/structure/B12281454.png)
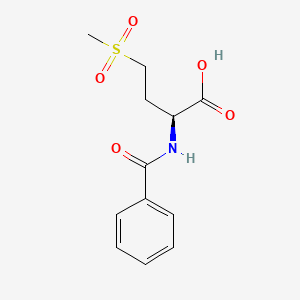
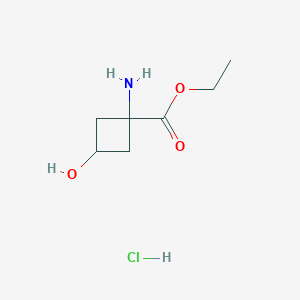

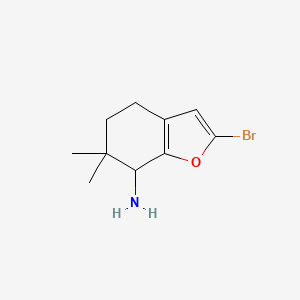
![5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B12281495.png)
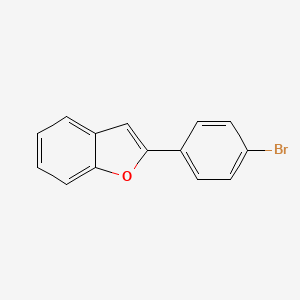

![1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B12281504.png)
![7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12281519.png)
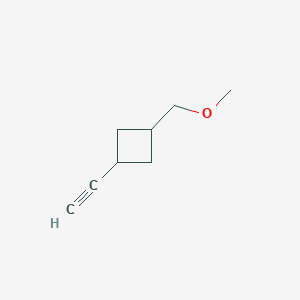
![(1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12281529.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12281543.png)
![4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12281555.png)
